molecular formula C20H22N4O3 B11595372 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one CAS No. 575469-49-7

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11595372
CAS No.: 575469-49-7
M. Wt: 366.4 g/mol
InChI Key: DJFCNNRBWKRWFA-UHFFFAOYSA-N
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Description

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core, a nitrophenyl group, and a butyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one typically involves multiple steps, including the formation of the phthalazinone core and the introduction of the nitrophenyl and butyl(methyl)amino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

575469-49-7

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3

InChI Key

DJFCNNRBWKRWFA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

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